molecular formula C19H19Cl2NO B1613250 2,5-Dichloro-4'-piperidinomethyl benzophenone CAS No. 898775-57-0

2,5-Dichloro-4'-piperidinomethyl benzophenone

Cat. No. B1613250
M. Wt: 348.3 g/mol
InChI Key: PGLQFJRLVCRJLS-UHFFFAOYSA-N
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Description

“2,5-Dichloro-4’-piperidinomethyl benzophenone” is a chemical compound with the CAS Number: 898775-57-0 . It has a molecular weight of 348.27 and its IUPAC name is (2,5-dichlorophenyl)[4-(1-piperidinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecular structure of “2,5-Dichloro-4’-piperidinomethyl benzophenone” is represented by the linear formula: C19H19Cl2NO . The InChI code for this compound is 1S/C19H19Cl2NO/c20-16-8-9-18(21)17(12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 .

Scientific Research Applications

Thermal and Structural Studies

  • A study focused on the synthesis and characterization of a compound closely related to 2,5-Dichloro-4'-piperidinomethyl benzophenone, emphasizing its thermal, optical, and structural properties. The research provided insights into the compound's stability, molecular interactions, and potential applications in materials science (C. S. Karthik et al., 2021).

Synthesis and Polymer Applications

  • Another investigation detailed the synthesis of high molecular weight poly(2,5-benzophenone) derivatives via nickel-catalyzed coupling polymerization. These polymers exhibited organosolubility and high thermal stability, suggesting their suitability for advanced materials applications, particularly in the context of proton exchange membranes (H. Ghassemi & J. Mcgrath, 2004).

Environmental Impact and Degradation

  • Research on the environmental presence and degradation of benzophenone compounds, which share a functional group with 2,5-Dichloro-4'-piperidinomethyl benzophenone, highlighted the potential ecological risks associated with their chlorination by-products. Such studies are crucial for understanding the environmental fate of these compounds and developing safer alternatives (W. Liu et al., 2016).

Photochemical Applications

  • A comprehensive review on the photochemistry of benzophenone photophores shed light on their applications in bioorganic chemistry, material science, and biological chemistry. The unique photochemical properties of benzophenone derivatives, including their ability to form covalent bonds upon light exposure, pave the way for their use in various scientific fields (G. Dormán et al., 2016).

Oxidative Degradation and Water Treatment

  • Studies on the oxidative degradation of related compounds in aqueous media have implications for water treatment and pollution mitigation. For example, the electrochemical degradation of certain pollutants using advanced oxidation processes suggests potential applications in environmental remediation (Birame Boye et al., 2003).

properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO/c20-16-8-9-18(21)17(12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLQFJRLVCRJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642712
Record name (2,5-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4'-piperidinomethyl benzophenone

CAS RN

898775-57-0
Record name Methanone, (2,5-dichlorophenyl)[4-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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